N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide is a complex organic compound that features an indole moiety, a methoxy group, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide typically involves the coupling of tryptamine derivatives with various carboxylic acids. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction, which is widely used for the preparation of amides, esters, and anhydrides . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar structural features but different substituents, known for its anti-inflammatory properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another related compound with potential antiviral and anti-inflammatory activities.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H26N4O4S |
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Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide |
InChI |
InChI=1S/C25H26N4O4S/c1-33-23-10-9-18(16-24(23)34(31,32)29-15-12-20-6-4-5-13-26-20)25(30)27-14-11-19-17-28-22-8-3-2-7-21(19)22/h2-10,13,16-17,28-29H,11-12,14-15H2,1H3,(H,27,30) |
InChI Key |
NRFCKMWSNQZTFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32)S(=O)(=O)NCCC4=CC=CC=N4 |
Origin of Product |
United States |
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